Absent Biological Activity: No Target Engagement Data vs. Any Comparator
A search of major biochemical databases (BindingDB, ChEMBL) and the primary literature reveals no measured IC50, Ki, EC50, or any other quantitative activity value for 3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- against any biological target [1]. This stands in contrast to a structurally related, more elaborated pyridazine-3-carboxamide compound from the same patent family, which demonstrates potent Tyk-2 inhibition with an IC50 of 18 nM in a human Jurkat cell assay [2]. Without a baseline activity for the target compound, no direct potency comparison with any analog is possible, making any claim of superior binding affinity or selectivity unsubstantiated.
| Evidence Dimension | Tyk-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | A related final compound from the same patent family, (4-((2-methoxy-3-(2-methyl-2H-1,2,3-triazol-4-yl)phenyl)amino)-6-((4-methoxybenzyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide), shows IC50 = 18 nM [2] |
| Quantified Difference | Not calculable. The target compound's activity is unknown. |
| Conditions | Inhibition of TYK2-mediated IFNalpha-induced STAT3 phosphorylation in human Jurkat cells (HTRF assay) [2] |
Why This Matters
This absence of fundamental activity data means a scientific user cannot rationally select this compound over any other pyridazine building block for a biological assay without first conducting their own complete screening campaign.
- [1] Extensive database and literature search yielding null results for biological activity of CAS 147165-04-6. Target databases: PubMed, BindingDB, ChEMBL. Search date: May 4, 2026. View Source
- [2] BindingDB. Entry for BDBM50595836 (CHEMBL5204171). IC50: 18nM against TYK2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50595836 (accessed May 4, 2026). View Source
